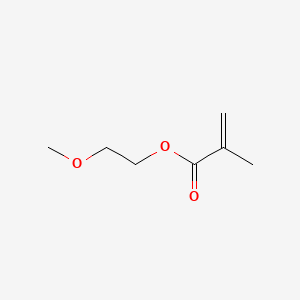

2-Methoxyethyl methacrylate

描述

Significance of Methacrylate (B99206) Monomers in Advanced Materials Research

Methacrylate monomers are a class of organic compounds that serve as fundamental building blocks for a vast array of polymers, collectively known as acrylics or methacrylates. factmr.comstraitsresearch.com Their significance in advanced materials research stems from their high reactivity, which allows them to readily undergo polymerization to form polymers with diverse properties. chemscene.com This versatility enables the creation of materials with characteristics tailored for specific, demanding applications. chemscene.com

The core structure of a methacrylate monomer includes a methacrylate group, which is highly susceptible to free-radical polymerization. By modifying the ester group (the 'R' group in the CH₂=C(CH₃)COOR structure), chemists and materials scientists can precisely control the properties of the resulting polymer. These properties include transparency, durability, UV resistance, surface rigidity, and adhesion. factmr.comstraitsresearch.com This adaptability has made methacrylate-based polymers indispensable in numerous industries. factmr.com

In the automotive sector, they are crucial for producing durable coatings, adhesives, and lightweight components that help reduce vehicle weight and emissions. factmr.comstraitsresearch.com The construction and architecture industries utilize them for high-performance glazing, signage, and weather-resistant finishes. straitsresearch.com Furthermore, their excellent optical clarity and biocompatibility have led to widespread use in electronics for display screens and in healthcare for medical devices and dental materials. factmr.comstraitsresearch.comchemscene.com The ability to copolymerize different methacrylate monomers further expands the accessible range of material properties, enabling the development of "smart" materials that can respond to external stimuli, a key area of modern materials science. mdpi.com

Scope and Academic Context of 2-Methoxyethyl Methacrylate Research

The academic and research focus on this compound (2-MEMA) centers on its unique properties, primarily its biocompatibility and thermo-responsiveness, which make it a valuable candidate for biomedical and functional material applications. chemicalbook.comresearchgate.net Polymers derived from 2-MEMA, particularly poly(2-methoxyethyl acrylate) (PMEA), which shares a similar side chain, have demonstrated excellent antithrombogenic (blood-compatible) properties. researchgate.netmdpi.com This has spurred research into their use as coatings for medical devices that come into contact with blood. researchgate.net

A significant area of investigation is the stimuli-responsive nature of polymers containing 2-MEMA. Copolymers of 2-MEMA and oligo(ethylene glycol) methacrylate (OEGMA) exhibit a lower critical solution temperature (LCST), meaning they undergo a reversible phase transition from hydrophilic to hydrophobic in an aqueous solution as the temperature is increased. mdpi.com This behavior is highly sought after for applications in drug delivery, where a change in temperature can trigger the release of a therapeutic agent. mdpi.com The LCST can be precisely tuned by adjusting the ratio of the MEO₂MA and OEGMA monomers in the copolymer. mdpi.com

Research also explores the use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to synthesize well-defined polymers and nanogels based on 2-MEMA and its acrylate (B77674) analogue, 2-methoxyethyl acrylate (MEA). acs.orgrsc.org These advanced polymerization methods allow for precise control over molecular weight and architecture, leading to materials with predictable and reproducible properties. rsc.orgscirp.org The study of 2-MEMA often involves its copolymerization with other monomers like styrene (B11656) or other acrylates to create materials with a balance of desired properties, such as flexibility, thermal stability, and specific responsiveness. chemicalbook.comsapub.org

Table 1: Physical and Chemical Properties of this compound This interactive table provides key property data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 65 °C at 12 mmHg | chemicalbook.com |

| Density | 0.993 g/mL at 25 °C | chemicalbook.com |

| Refractive Index (n20/D) | 1.431 | chemicalbook.com |

Data sourced from publicly available chemical databases and research articles.

Historical Development and Evolution of Research on this compound-Based Polymers

Research into methacrylate polymers has been ongoing for much of the 20th century, but focused investigation into functional monomers like this compound (2-MEMA) and its derivatives gained significant momentum toward the end of the century and into the 21st. The evolution of this research has been closely tied to advancements in polymer synthesis techniques and a growing demand for "smart" and biocompatible materials.

Early research often involved conventional free-radical polymerization to create homopolymers and random copolymers. sapub.org A significant turning point was the development of controlled/living radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, in the 1990s and 2000s. scirp.org These techniques gave researchers unprecedented control over the synthesis of polymers from monomers like 2-MEMA and 2-methoxyethyl acrylate (MEA), allowing for the creation of polymers with specific molecular weights, low polydispersity, and complex architectures like block copolymers. acs.orgscirp.org

This enhanced synthetic control was a catalyst for more sophisticated research. Scientists began to explore the thermo-responsive properties of 2-MEMA-containing copolymers in detail. Studies published in the 2010s demonstrated the ability to create well-defined copolymers of MEA and 2-hydroxyethyl acrylate (HEA) with adjustable cloud points, opening doors for their use as potential biomaterials. acs.org

More recent research has focused on translating these fundamental properties into practical applications. Investigations have explored the use of poly(2-methoxyethyl acrylate) (PMEA) as an anti-fouling additive in dental resins and as a coating for medical devices to improve blood compatibility and support the growth of endothelial cells to mimic native blood vessels. mdpi.comrsc.org The development of nanogels synthesized via RAFT dispersion polymerization in water represents the frontier of this field, aiming to create advanced materials for drug delivery and other biomedical applications with enhanced stability and responsiveness. rsc.org This trajectory shows a clear evolution from basic monomer polymerization to the rational design of complex, functional macromolecular systems for high-value applications.

Table 2: Comparison of Selected Methacrylate Monomers This interactive table compares the properties and primary applications of 2-MEMA with other common methacrylate monomers.

| Monomer | Key Structural Feature | Primary Polymer Property | Common Applications |

| This compound (2-MEMA) | Methoxyethyl side chain | Biocompatibility, thermo-responsiveness | Biomedical coatings, stimuli-responsive polymers chemicalbook.comresearchgate.net |

| Methyl Methacrylate (MMA) | Simple methyl ester | High transparency, rigidity, hardness | Optical glass, adhesives, architectural panels factmr.comsapub.org |

| 2-Hydroxyethyl Methacrylate (HEMA) | Hydroxyl side chain | Hydrophilicity, biocompatibility | Hydrogels, contact lenses, drug delivery scirp.orgbohrium.com |

| Butyl Methacrylate (BMA) | Butyl side chain | Flexibility, lower Tg than MMA | Coatings, adhesives, impact modifier mdpi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methoxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-6(2)7(8)10-5-4-9-3/h1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYJVFYWCLAXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26915-72-0, 27987-32-2, 87105-87-1 | |

| Record name | Polyethylene glycol methyl ether methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26915-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol methyl ether methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27987-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(ethylene glycol) methyl ether methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87105-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1064538 | |

| Record name | 2-Methoxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] Clear liquid with a musty odor; [Scientific Polymer Products MSDS] | |

| Record name | Poly(ethylene glycol) methyl ether methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6976-93-8, 26915-72-0, 27987-32-2 | |

| Record name | Methoxyethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6976-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyethyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Polymerization Methodologies of 2 Methoxyethyl Methacrylate

Monomer Synthesis Routes

The production of 2-methoxyethyl methacrylate (B99206) can be achieved through several chemical pathways, including esterification and transesterification reactions. These methods are employed in both laboratory and industrial settings, with specific strategies optimized for large-scale production.

Esterification is a fundamental method for synthesizing MEMA, which involves the reaction of an alcohol with a carboxylic acid or its derivative.

Direct Esterification: This process involves the reaction of methacrylic acid (MAA) with 2-methoxyethanol (B45455). Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are typically used. However, this method can be challenging due to high reaction temperatures (120–150°C), which can lead to side reactions like the dimerization of MAA. The removal of water as a byproduct, often through azeotropic distillation, is less efficient than the removal of methanol (B129727) in transesterification processes.

Methacryloyl Chloride Route: An alternative two-step esterification process involves first synthesizing methacryloyl chloride from methacrylic acid and a chlorinating agent like thionyl chloride. The resulting methacryloyl chloride is then reacted with 2-methoxyethanol in the presence of a base to produce MEMA and hydrochloric acid. While this route avoids the equilibrium limitations of direct esterification, it requires careful handling of corrosive materials and generates HCl waste, making it less ideal for large-scale production.

Boron Ester-Based Synthesis: A laboratory-scale method involves the reaction of boron esters of 2-methoxyethanol with methacrylic acid. itu.edu.tr This two-step, one-pot process first forms the boron ester, followed by acidolysis with methacrylic acid in the presence of pyridine (B92270) at 140–160°C to yield MEMA. itu.edu.tr This method has been reported to produce acceptable yields of 41–71%. itu.edu.tr

Transesterification, or ester interchange, is a widely used and industrially viable method for producing MEMA. This process involves the reaction of an ester with an alcohol.

The most common transesterification route for MEMA synthesis is the reaction of methyl methacrylate (MMA) with 2-methoxyethanol. vulcanchem.com This reaction is catalyzed and results in the formation of MEMA and methanol. A key advantage of this method is the continuous removal of the methanol byproduct, which shifts the reaction equilibrium towards the formation of the desired product.

Catalyst systems are crucial for the efficiency of this process. Dual catalyst systems, often combining a carbonate (like potassium carbonate) and a cyanate (B1221674) (like sodium cyanate), have been shown to enhance reaction efficiency synergistically. The reaction is typically carried out at temperatures between 90°C and 125°C. To prevent unwanted polymerization of the monomer during synthesis, polymerization inhibitors such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are added to the reaction mixture. vulcanchem.com

For industrial-scale production of MEMA, transesterification of methyl methacrylate with 2-methoxyethanol is the preferred method. vulcanchem.com A key technology employed in this process is reactive distillation. vulcanchem.com This technique combines the chemical reaction and the separation of products into a single unit. In the case of MEMA production, reactive distillation allows for the continuous removal of the methanol/methyl methacrylate azeotrope, driving the reaction to a high conversion rate of over 95%.

Industrial processes often utilize a mixed catalyst system, such as sodium carbonate and sodium cyanate, and a polymerization inhibitor like TEMPO. vulcanchem.com The reaction is typically conducted under vacuum (10–15 kPa) at temperatures between 115°C and 125°C to achieve a purity of over 99.5%. vulcanchem.com Following the reaction, purification is carried out through vacuum distillation to remove any residual MMA, followed by a high-vacuum distillation to isolate the pure MEMA product. This efficient process minimizes polymer formation and is scalable for large-volume production.

Table 1: Comparison of MEMA Synthesis Routes

| Synthesis Route | Reactants | Catalyst/Conditions | Advantages | Disadvantages | Yield | Purity |

|---|---|---|---|---|---|---|

| Direct Esterification | Methacrylic acid, 2-methoxyethanol | Acid catalysts (e.g., H₂SO₄), 120–150°C | Direct one-step reaction. | Side reactions, inefficient water removal. | 80–85% | Lower due to byproducts. |

| Methacryloyl Chloride Route | Methacryloyl chloride, 2-methoxyethanol | Base | Avoids equilibrium limitations. | Corrosive reagents, HCl waste. | 90–92% | High, but with environmental concerns. |

| Transesterification | Methyl methacrylate, 2-methoxyethanol | Dual catalysts (e.g., K₂CO₃ + NaOCN), 90–125°C | High yield and purity, minimized waste. | Requires efficient methanol removal. | 95–99% | >99.5% vulcanchem.com |

Homopolymerization of 2-Methoxyethyl Methacrylate

Poly(this compound) (PMEMA) is synthesized through the polymerization of the MEMA monomer. Various polymerization techniques can be employed, each offering different levels of control over the final polymer's properties.

Free radical polymerization is a common method for polymerizing MEMA. This process is typically initiated by a free radical initiator, such as 2,2-azobis(2-methylpropionitrile) (AIBN) or dibenzoyl peroxide. The polymerization of MEMA via free radical methods can be carried out in solution, for instance, using dimethylformamide (DMF) as a solvent at elevated temperatures (e.g., 60°C). rsc.org

The kinetics of free radical polymerization of MEMA are well-behaved, with a propagation rate constant (kₚ) of 2.1 × 10³ L·mol⁻¹·s⁻¹ at 60°C. vulcanchem.com However, a characteristic of conventional free radical polymerization is the production of polymers with a broad molecular weight distribution, often indicated by a polydispersity index (PDI) around 2.0. rsc.org

Controlled radical polymerization (CRP) techniques offer significant advantages over conventional free radical polymerization by allowing for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures. mdpi.comdoi.org

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method that has been successfully applied to the polymerization of MEMA. mdpi.comdoi.org This technique typically employs a transition metal complex, such as copper bromide (CuBr) complexed with a ligand like N,N,N′,N′,N″-pentamethyldiethylenetriamine (PMDETA), as a catalyst and an alkyl halide, such as methyl 2-bromopropionate, as an initiator. doi.orgresearchgate.net The polymerization can be conducted in bulk or in solution using solvents like ethylene (B1197577) carbonate or toluene. doi.orgresearchgate.net ATRP of MEMA allows for the synthesis of well-defined polymers with PDI values typically in the range of 1.20–1.55. researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP technique used for MEMA. This method utilizes a chain transfer agent (CTA), such as dibenzyltrithiocarbonate (DBTTC), to control the polymerization process. vulcanchem.com RAFT polymerization enables the synthesis of PMEMA with controlled molecular weights and narrow molecular weight distributions (Đ < 1.4). vulcanchem.com This technique has been used to produce block copolymers with number-average molecular weights (Mₙ) up to 120 kDa. vulcanchem.com

Other CRP Methods: Sequential anionic polymerization has also been explored for the synthesis of block copolymers containing PMEMA. mdpi.com This method can produce polymers with narrow molecular weight distributions (dispersity of 1.15–1.2). mdpi.com

Table 2: Comparison of Polymerization Methods for MEMA

| Polymerization Method | Initiator/Catalyst System | Key Features | Polydispersity Index (PDI) |

|---|---|---|---|

| Free Radical Polymerization | AIBN, Dibenzoyl peroxide rsc.org | Simple, versatile. | ~2.0 rsc.org |

| Atom Transfer Radical Polymerization (ATRP) | CuBr/PMDETA, Methyl 2-bromopropionate doi.orgresearchgate.net | Controlled molecular weight and architecture. doi.orgresearchgate.net | 1.20–1.55 researchgate.net |

| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Dibenzyltrithiocarbonate (DBTTC) vulcanchem.com | Controlled molecular weight, applicable to a wide range of monomers. vulcanchem.com | <1.4 vulcanchem.com |

| Sequential Anionic Polymerization | Carbanion initiator mdpi.com | Well-defined block copolymers, narrow molecular weight distribution. mdpi.com | 1.15–1.2 mdpi.com |

Controlled Radical Polymerization (CRP) Approaches

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. This technique has been successfully applied to MEMA to produce a variety of polymer structures.

A notable application of RAFT is in aqueous dispersion polymerization to synthesize biocompatible nanoparticles. In one study, a hydrophilic macro-CTA, poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA), was used to mediate the polymerization of 2-methoxyethyl acrylate (B77674) (MEA), a structurally similar monomer, in water. rsc.org The use of a redox initiator system, potassium persulfate/sodium ascorbate (B8700270) (KPS/NaAs), allowed for efficient polymerization at low temperatures (30-40 °C). rsc.org This approach yielded well-defined block copolymers with low polydispersity indices (Mw/Mn < 1.2) and high monomer conversions. rsc.org

RAFT polymerization of MEMA has also been explored in aqueous emulsion systems. The chain extension of a non-ionic poly(glycerol monomethacrylate) (PGMA) precursor with MEMA can lead to the formation of sterically-stabilized spheres, worms, or vesicles, depending on the specific reaction conditions. researchgate.net High conversions of MEMA (≥97%) can be achieved within 2 hours at 70 °C. researchgate.net

Table 1: Research Findings on RAFT Polymerization of this compound (and structurally similar acrylates)

| Stabilizer/Macro-CTA | Initiator/Catalyst | Solvent | Temperature (°C) | Monomer | Resulting Polymer/Nanoparticle | Mn (g/mol) | Mw/Mn | Reference |

|---|---|---|---|---|---|---|---|---|

| PPEGMA | KPS/NaAs | Water | 30-40 | MEA | PPEGMA-b-PMEA nanoparticles | 18,400 (for macro-CTA) | <1.2 | rsc.org |

| PGMA | ACVA | Water | 70 | MEMA | PGMA-b-PMOEMA spheres, worms, vesicles | - | <1.17 | researchgate.net |

| PMPC26 | - | Water with NaCl | 70 | HEMA | PMPC26-PHEMA nanoparticles | - | - | researcher.life |

| PDMAC | - | Water | - | MEA with DOT | Degradable diblock copolymer vesicles | - | ≤ 1.31 | acs.org |

Note: MEA (2-methoxyethyl acrylate) and HEMA (2-hydroxyethyl methacrylate) are included due to their structural similarity and relevance to the polymerization techniques discussed.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate dormant polymer chains. This method has been extensively used for the controlled polymerization of MEMA.

The bulk polymerization of MEMA has been successfully conducted at 60 °C using methyl 2-bromopropionate (MBP) as the initiator and a CuBr/N,N,N′,N′,N″-pentamethyldiethylenetriamine (PMDETA) catalyst system. This approach demonstrated good control over the polymerization, leading to polymers with predictable molecular weights and low polydispersity. The living nature of the polymerization was confirmed through chain extension reactions.

ATRP of MEMA has also been performed in various solvents. For instance, the polymerization in acetone (B3395972) at 50 °C with an ethyl 2-bromoisobutyrate (eBiB) initiator and a CuBr/bpy catalyst system resulted in well-defined polymers with dispersity values around 1.05. The influence of different solvents, such as ethylene carbonate and toluene, on the polymerization kinetics and polymer properties has also been investigated.

Table 2: Research Findings on Atom Transfer Radical Polymerization (ATRP) of this compound

| Initiator | Catalyst System | Solvent | Temperature (°C) | Resulting Polymer | Mn (g/mol) | Mw/Mn | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 2-bromopropionate (MBP) | CuBr/PMDETA | Bulk | 60 | PMEA | - | Controlled | |

| Ethyl 2-bromoisobutyrate (eBiB) | CuBr/bpy | Acetone | 50 | PMEMA | - | ~1.05 | |

| - | CuBr/bpy | Ethylene Carbonate / Toluene | - | PMEA | - | - |

Single Electron Transfer-Living Radical Polymerization (SET-LRP)

Single Electron Transfer-Living Radical Polymerization (SET-LRP) is a more recently developed CRP method that utilizes a copper(0) mediator and a ligand. It is known for its rapid polymerization rates and tolerance to a variety of functional groups.

While specific detailed studies on the SET-LRP of MEMA are less common in the provided results, the synthesis of ABA triblock copolymers, where A is poly(2-methoxyethyl acrylate) (PMEA) and B is poly(ethylene oxide) (PEO), has been achieved using SET-LRP. This was accomplished using a bifunctional PEO macroinitiator, resulting in PMEA blocks with degrees of polymerization of 85 and 777. This demonstrates the applicability of SET-LRP for creating well-defined block copolymers containing MEMA. The polymerization of other methacrylates, like 2-hydroxyethyl methacrylate (HEMA), by SET-LRP has been shown to produce ultrahigh molar mass polymers with controlled molecular weights and narrow distributions (Mw/Mn ≈ 1.20–1.39). rsc.org

Anionic Polymerization Methodologies

Anionic polymerization is a living polymerization technique known for its ability to produce polymers with very narrow molecular weight distributions and well-defined architectures. However, it requires stringent reaction conditions, including high purity of reagents and the absence of protic impurities.

The anionic polymerization of MEMA has been successfully carried out in tetrahydrofuran (B95107) (THF) at -78 °C. Initiators such as 1,1-diphenyl-3-methylpentyllithium, often in the presence of lithium chloride, and diphenylmethylpotassium with diethylzinc (B1219324) have been employed. These systems yield polymers with predictable molecular weights based on the monomer-to-initiator molar ratio and narrow molecular weight distributions (Mw/Mn < 1.1).

Table 3: Research Findings on Anionic Polymerization of this compound

| Initiator System | Solvent | Temperature (°C) | Polymerization Time (h) | Resulting Polymer | Mw/Mn | Reference |

|---|---|---|---|---|---|---|

| 1,1-diphenyl-3-methylpentyllithium/LiCl | THF | -78 | 2-4 | Poly(this compound) | < 1.1 | |

| Diphenylmethylpotassium/Et2Zn | THF | -78 | 2-4 | Poly(this compound) | < 1.1 |

Advanced Polymerization Techniques for Tailored Architectures

Beyond the fundamental polymerization methodologies, advanced techniques are employed to create specialized polymer architectures, such as nanoparticles and materials with tailored properties based on the solvent environment.

Aqueous Dispersion Polymerization for Nanoparticle Synthesis

Aqueous dispersion polymerization is a powerful technique for synthesizing polymer nanoparticles directly in an aqueous medium. This method is particularly relevant for creating biocompatible materials for biomedical applications.

As mentioned in the RAFT section, the aqueous dispersion polymerization of 2-methoxyethyl acrylate (MEA) using a hydrophilic PPEGMA macro-CTA is a prime example. rsc.org In this system, the PPEGMA acts as both the RAFT agent and a steric stabilizer for the forming nanoparticles. The polymerization is highly efficient, reaching over 90% monomer conversion within an hour at temperatures as low as 30-40 °C. rsc.org This method allows for the synthesis of core-shell nanoparticles with a high degree of control over their size and stability. rsc.org The use of a redox initiator is crucial for achieving high polymerization rates at these low temperatures. rsc.org

Polymerization in Solvent Systems

The choice of solvent can significantly impact the polymerization process and the properties of the resulting polymer. Free radical copolymerizations of MEMA with other monomers have been studied in various solvents to understand how solvent quality affects the polymer network structure.

In one study, the copolymerization of diethylene glycol dimethacrylate (DEGDMA) and MEMA was performed in hexanol and ethylene glycol diacetate. It was found that the solvent quality influences the extent of primary cyclization during polymerization, which in turn affects the mechanical and structural properties of the resulting hydrogel network. For instance, copolymers synthesized in hexanol, a poorer solvent for the polymer, exhibited a larger mesh size, indicating more primary cyclization compared to those made in ethylene glycol diacetate. Copolymers of MEMA are generally soluble in polar organic solvents like acetone, chloroform, and THF, but insoluble in non-polar solvents such as hexane (B92381) and benzene.

Copolymerization Kinetics and Mechanisms Involving 2 Methoxyethyl Methacrylate

Fundamental Principles of 2-Methoxyethyl Methacrylate (B99206) Copolymerization

The behavior of monomers in a copolymerization system is described by several key parameters, including monomer reactivity ratios and propagation rate coefficients. These parameters are crucial for predicting copolymer composition and understanding the polymerization process.

Monomer Reactivity Ratios and Their Determination

Monomer reactivity ratios (r) are fundamental parameters in copolymerization that describe the relative reactivity of a growing polymer chain radical towards the two different monomers present in the reaction mixture. The determination of these ratios is critical for predicting the composition and microstructure of the resulting copolymer. sapub.orgresearchgate.net

For instance, in the free-radical copolymerization of methyl methacrylate (MMA) with 2-ethoxyethyl methacrylate (2-EOEMA), a monomer structurally similar to MEMA, the reactivity ratios were determined using methods such as the Fineman-Rose (F-R) and Kelen-Tudos (K-T) methods. sapub.orgresearchgate.net These methods rely on analyzing the copolymer composition at low monomer conversions. acs.org For the MMA/2-EOEMA system, the mean reactivity ratios were found to be r₁ (MMA) = 0.8436 and r₂ (2-EOEMA) = 0.7751. sapub.orgresearchgate.net The product of these ratios (r₁r₂ = 0.6614) suggests the formation of a random copolymer. sapub.orgresearchgate.net

Similarly, studies on the copolymerization of 2-methoxyethyl acrylate (B77674) (MEA) with 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) determined the reactivity ratios to be r(MEA) = 0.53 and r(MPC) = 2.21. nih.gov The product of these ratios (1.17) also indicated a successful statistical copolymerization. nih.gov In another study involving the copolymerization of 2-hydroxyethyl acrylate (HEA) and MEA via nitroxide mediated polymerization, the reactivity ratios were found to be nearly identical (r(HEA) = 0.93 ± 0.09; r(MEA) = 0.95 ± 0.09), indicating the formation of ideal random copolymers. researchgate.net

The experimental determination of monomer reactivity ratios often involves techniques like in situ ¹H NMR analysis to monitor the consumption of each monomer over time. acs.org This allows for the calculation of the instantaneous copolymer composition, which is then used in various models, such as the Mayo-Lewis equation or non-linear least-squares fitting, to determine the reactivity ratios. acs.orgrsc.org

Table 1: Monomer Reactivity Ratios for Copolymerization Systems Involving Alkoxyethyl (Meth)acrylates

| Monomer 1 | Monomer 2 | r₁ | r₂ | r₁ * r₂ | Polymerization Type | Reference |

|---|---|---|---|---|---|---|

| Methyl Methacrylate (MMA) | 2-Ethoxyethyl Methacrylate (2-EOEMA) | 0.8436 | 0.7751 | 0.6614 | Free Radical | sapub.orgresearchgate.net |

| 2-Methoxyethyl Acrylate (MEA) | 2-Methacryloyloxyethyl Phosphorylcholine (MPC) | 0.53 | 2.21 | 1.17 | Free Radical | nih.gov |

| 2-Hydroxyethyl Acrylate (HEA) | 2-Methoxyethyl Acrylate (MEA) | 0.93 | 0.95 | 0.88 | Nitroxide Mediated | researchgate.net |

| Acrylonitrile (A) | 2-Methoxyethyl Acrylate (M) | 1.52 | 0.60 | 0.91 | Atom Transfer Radical Polymerization (ATRP) | researchgate.net |

| 2-Hydroxyethyl Methacrylate (HEMA) | 2-Methoxyethyl Acrylate (MEA) | 3.14 (bulk) | 0.27 (bulk) | 0.85 | Pulsed-Laser Polymerization | researchgate.net |

| 2-Hydroxyethyl Methacrylate (HEMA) | 2-Methoxyethyl Acrylate (MEA) | 2.39 (in solution) | 0.28 (in solution) | 0.67 | Pulsed-Laser Polymerization | researchgate.net |

Composition-Averaged Propagation Rate Coefficients (kp,cop)

Studies on the copolymerization of 2-hydroxyethyl methacrylate (HEMA) with butyl methacrylate (BMA) have shown that the choice of solvent significantly impacts kp,cop. mdpi.comresearchgate.net For instance, in the copolymerization of styrene (B11656) (ST) and HEMA, the kp,cop is well-represented by the implicit penultimate unit effect (IPUE) model in bulk polymerization. researchgate.net However, in the copolymerization of MEA with butyl acrylate (BA) and butyl methacrylate (BMA), classic behavior was observed with no significant solvent effects on kp,cop, except for an increase in n-butanol. rsc.orgrsc.org

The kp,cop for the HEA/BA system is not only influenced by the solvent but is also increased compared to the homopropagation of BA. rsc.orgrsc.org This suggests that the presence of the hydroxyl group in HEA enhances the propagation rate. In contrast, the copolymerization of MEA with BA and BMA showed more predictable behavior. rsc.org

Influence of Reaction Environment on Copolymerization Kinetics

The environment in which copolymerization occurs, particularly the choice of solvent, can have a profound effect on the reaction kinetics and the resulting copolymer properties.

Solvent Effects on Radical Copolymerization Kinetics

Solvents can influence the reactivity of monomers and growing polymer radicals, thereby affecting both the copolymer composition and the propagation rate. rsc.orgmdpi.comresearchgate.net In the radical copolymerization of HEMA and BMA, solvents like n-butanol and dimethylformamide (DMF) were found to reduce the relative reactivity of HEMA, whereas xylene enhanced it compared to the bulk system. mdpi.comresearchgate.net This effect is attributed to the interaction of the solvent with the monomers, particularly through hydrogen bonding. mdpi.comresearchgate.net

For the copolymerization of styrene and HEMA, density functional theory (DFT) calculations have shown that polar solvents like DMF can form hydrogen bonds with HEMA, which decreases its reactivity during both homopolymerization and copolymerization with styrene. rsc.org This leads to a lower incorporation of HEMA into the copolymer. rsc.org In contrast, toluene, a non-polar solvent, has a negligible effect on the copolymerization kinetics compared to bulk polymerization. rsc.orgacs.org

The copolymerization of MEA with BA and BMA, however, showed minimal solvent effects on reactivity ratios and kp,cop, with the exception of an increase in kp,cop when n-butanol was used as the solvent. rsc.orgrsc.org This highlights that the presence of a hydroxyl group, as in HEMA, is a key factor in the significant solvent effects observed in other systems. rsc.org

Role of Hydrogen Bonding in Copolymerization Systems

Hydrogen bonding plays a crucial role in the copolymerization kinetics of functional monomers like HEMA. rsc.orgmdpi.comresearchgate.net The hydroxyl group in HEMA can form intermolecular hydrogen bonds with other HEMA molecules or with polar solvent molecules. mdpi.comacs.org These interactions can alter the electron density around the double bond of the monomer, thereby influencing its reactivity towards the growing radical chain. mdpi.com

In non-polar solvents, HEMA tends to self-associate through hydrogen bonding, which can increase its apparent reactivity. acs.org Conversely, polar, hydrogen-bond-accepting solvents like DMF can disrupt this self-association by forming hydrogen bonds with HEMA, leading to a decrease in its relative reactivity. rsc.orgacs.org Solvents capable of hydrogen bonding, such as n-butanol, can also influence the reactivity by interacting with the monomers. mdpi.comrsc.org

A comparative study of the copolymerization of 2-hydroxyethyl acrylate (HEA) and 2-methoxyethyl acrylate (MEA) was conducted to isolate the influence of hydrogen bonding. researchgate.netrsc.orgrsc.org The results demonstrated that the presence of the hydroxyl group in HEA led to significant solvent-dependent changes in copolymer composition and kp,cop. rsc.orgrsc.org In contrast, the copolymerization of MEA, which lacks the hydroxyl group, exhibited more "classic" behavior with minimal solvent effects, confirming the critical role of hydrogen bonding in these systems. researchgate.netrsc.orgrsc.org

Structural Control in Copolymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully used for the copolymerization of HEA and MEA, resulting in well-defined random copolymers. acs.org This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. RAFT has also been utilized for the dispersion polymerization of MEA with poly(ethylene glycol) methyl ether acrylate (PEGA) in water to produce thermosensitive nanogels with excellent control over the polymerization process. rsc.org

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method used to synthesize well-defined copolymers containing MEMA. For example, amphiphilic diblock copolymers of poly(2-methoxyethyl acrylate) (PMEA) with various hydrophilic blocks have been constructed using ATRP. rsc.org This method has also been employed to create graft copolymers with a PMEA backbone. researchgate.net

Group transfer polymerization (GTP) is a living polymerization method suitable for (meth)acrylate monomers, enabling the synthesis of well-defined polymers. mdpi.com By employing these controlled polymerization techniques, it is possible to tailor the microstructure of MEMA-containing copolymers, leading to materials with specific and predictable properties.

Synthesis of Random (Azeotropic) Copolymers

Random copolymers are synthesized when monomer units are distributed statistically along the polymer chain. scirp.org A special case of random copolymerization is azeotropic copolymerization, which occurs when the copolymer composition is identical to the comonomer feed composition. This behavior is highly desirable for achieving uniform copolymers over a range of conversions.

The copolymerization of 2-Methoxyethyl acrylate (a structurally similar monomer) with 2-hydroxyethyl acrylate (HEA) has been shown to exhibit ideal random (azeotropic) behavior. acs.orgresearchgate.net Kinetic studies using reversible addition-fragmentation chain transfer (RAFT) polymerization revealed that both monomers have nearly equal reactivity. acs.orgresearchgate.net This ideal copolymerization is characterized by reactivity ratios (r1 and r2) close to unity. For instance, the copolymerization of 2-hydroxyethyl methacrylate (HEMA) with 2-methoxyethyl acrylate (MEA) in bulk results in reactivity ratios of rHEMA = 3.14 and rMEA = 0.27. researchgate.net However, in solvents like butanol, which can participate in hydrogen bonding, the reactivities become more similar. researchgate.net Similarly, the free-radical copolymerization of methyl methacrylate (MMA) with 2-ethoxyethyl methacrylate (2-EOEMA), another structurally related monomer, in 1,4-dioxane (B91453) yields a random copolymer with reactivity ratios of r1(MMA) = 0.8436 and r2(2-EOEMA) = 0.7751. sapub.org The product of these reactivity ratios (r1r2 = 0.6614) indicates the formation of a random copolymer. sapub.org

Kinetic studies have demonstrated that the copolymerization of 2-hydroxyethyl acrylate (HEA) and 2-methoxyethyl acrylate (MEA) via RAFT results in the formation of ideal random (azeotropic) copolymers, as both monomers exhibit equal reactivity. researchgate.net This behavior is crucial for producing copolymers with consistent composition.

| Comonomer 1 (M1) | Comonomer 2 (M2) | Polymerization Method/Solvent | r1 | r2 | r1 * r2 | Copolymer Type |

|---|---|---|---|---|---|---|

| 2-Hydroxyethyl Acrylate (HEA) | 2-Methoxyethyl Acrylate (MEA) | RAFT | ~1.0 | ~1.0 | ~1.0 | Ideal Random (Azeotropic) acs.orgresearchgate.net |

| Methyl Methacrylate (MMA) | 2-Ethoxyethyl Methacrylate (2-EOEMA) | Free-Radical / 1,4-Dioxane | 0.8436 | 0.7751 | 0.6614 | Random sapub.org |

| 2-Hydroxyethyl Methacrylate (HEMA) | 2-Methoxyethyl Acrylate (MEA) | Bulk | 3.14 | 0.27 | 0.8478 | Random researchgate.net |

Block Copolymer Synthesis and Phase Separation

Block copolymers consist of two or more distinct polymer chains linked together. Due to the frequent immiscibility of the different blocks, these materials can self-assemble into ordered nanostructures, a phenomenon known as phase separation. tandfonline.com This behavior is critical for creating materials with unique mechanical and physical properties. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are instrumental in synthesizing well-defined block copolymers containing 2-methoxyethyl methacrylate. scirp.orgnih.gov

For example, block copolymers of polystyrene (PS) and poly(2-(methoxyethoxy)ethyl methacrylate) (PDMEEMA) have been synthesized with the goal of creating materials where the blocks are phase-separated. nih.gov The synthesis of such block copolymers with high molecular weights is essential for achieving adequate mechanical stability and well-defined microphase separation. nih.gov The use of controlled polymerization methods allows for the preparation of block copolymers with defined structures and properties. nih.gov

RAFT polymerization, using agents like dibenzyltrithiocarbonate (DBTTC), has been successfully employed to create block copolymers incorporating MEMA with number-average molecular weights (Mₙ) up to 120 kDa and low dispersity (Đ < 1.4). vulcanchem.com Similarly, amphiphilic diblock copolymers composed of a hydrophilic poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) block and a hydrophobic poly(2-methoxyethyl acrylate) (PMEA) block have been prepared via controlled radical polymerization. researchgate.net In aqueous environments, these copolymers self-assemble into micelles with hydrophobic PMEA cores and hydrophilic PMPC shells. researchgate.net The structure and separation of these microphases are influenced by the block copolymer's composition and the length of the PMEA chain. researchgate.net

| Block 1 | Block 2 | Synthesis Method | Key Feature |

|---|---|---|---|

| Polystyrene (PS) | Poly(2-(methoxyethoxy)ethyl methacrylate) (PDMEEMA) | ATRP, Anionic Polymerization | Designed for microphase separation. nih.gov |

| - | Poly(this compound) (PMEMA) | RAFT | Achieved high molecular weight (up to 120 kDa) with low dispersity (Đ < 1.4). vulcanchem.com |

| Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) | Poly(2-methoxyethyl acrylate) (PMEA) | Controlled Radical Polymerization | Forms micelles in water via phase separation (hydrophobic PMEA core). researchgate.net |

Graft Copolymerization Strategies

Graft copolymers are branched polymers where side chains of one composition are attached to a main chain of a different composition. These structures can be achieved through "grafting-from," "grafting-to," or "grafting-through" methods. The "grafting-from" approach involves initiating the growth of side chains from active sites along a polymer backbone.

This strategy has been effectively used to create graft copolymers based on poly(2-methoxyethyl acrylate) (PMEA). researchgate.net In one approach, a linear backbone containing ATRP initiating sites is first synthesized via RAFT copolymerization of 2-methoxyethyl acrylate (MEA) and 2-(bromoisobutyryloxy)ethyl methacrylate (Br(i)BuEMA). researchgate.netresearchgate.net Subsequently, MEA is "grafted-from" these macroinitiators using copper(I)-mediated ATRP, resulting in well-defined graft copolymers with high molecular weights (>120,000 Da) and low polydispersity indices (1.17-1.38). researchgate.netresearchgate.net The density of the grafted chains can be controlled by adjusting the feed ratio of the comonomers in the initial backbone synthesis. researchgate.net

Another example involves the chemical grafting of 2-hydroxyethyl methacrylate (HEMA) onto polyurethane surfaces to improve properties like blood compatibility. bohrium.com While not directly involving MEMA, this illustrates a common strategy for surface modification via grafting. Similarly, PMEA has been grafted onto membrane surfaces using plasma graft polymerization (PGP) and surface-initiated ATRP (SI-ATRP) to create low-fouling membranes. bohrium.com

| Strategy | Backbone | Grafted Side Chain | Method | Outcome |

|---|---|---|---|---|

| Grafting-From | P(MEA-co-Br(i)BuEMA) | Poly(2-methoxyethyl acrylate) (PMEA) | RAFT for backbone, ATRP for grafts | High molecular weight, low dispersity graft copolymers. researchgate.netresearchgate.net |

| Grafting-From | Membrane Surface | Poly(2-methoxyethyl acrylate) (PMEA) | Surface-Initiated ATRP (SI-ATRP) | Creation of low-fouling membranes. bohrium.com |

Theoretical and Computational Approaches to Copolymerization Modeling

Density Functional Theory (DFT) Applications in Kinetic Studies

Density Functional Theory (DFT) has become a powerful tool in polymer science for investigating reaction mechanisms and kinetics at a molecular level. researchgate.netrsc.org By calculating the energies of reactants, transition states, and products, DFT can predict kinetic parameters and provide insights that are difficult to obtain experimentally. rsc.orgdergipark.org.tr

In the context of methacrylate copolymerization, DFT has been used to study the kinetics of free-radical polymerization of various systems. For example, DFT calculations have been applied to study the homopolymerization and copolymerization of styrene and 2-hydroxyethyl methacrylate (HEMA), a monomer structurally related to MEMA. scirp.org These calculations help determine rate parameters for polymerization by applying Transition State Theory (TST). scirp.org The propagation rate constants derived from DFT can then be used in the Mayo-Lewis equation to predict monomer reactivity ratios and copolymer composition. scirp.org

Studies on the transesterification of 2-(diethylamino)ethyl methacrylate (DEAEMA) with methanol (B129727) have also utilized DFT to elucidate the reaction mechanism and kinetics. rsc.org This research provides a framework for how DFT can analyze competitive side reactions that may occur during polymerization in certain solvents. rsc.org Similarly, computational studies on the free-radical copolymerization of vinylidene fluoride (B91410) (VDF), hexafluoropropylene (HFP), and tetrafluoroethylene (B6358150) (TFE) have been performed using DFT to assess polymerization kinetics. researchgate.net Although not focused on MEMA directly, these studies demonstrate the utility of DFT in predicting reactivity ratios and understanding the influence of monomer structure and reaction conditions on copolymerization behavior, providing a strong precedent for its application to MEMA systems.

Advanced Poly 2 Methoxyethyl Methacrylate Based Materials and Their Applications

Biomedical Engineering and Biocompatible Materials

Poly(2-methoxyethyl methacrylate) (PMEA) has emerged as a significant polymer in biomedical engineering due to its exceptional biocompatibility, particularly in applications requiring contact with blood. nih.govsamsun.edu.tr Its unique properties stem from its interaction with water, which plays a crucial role in its ability to resist protein adsorption and platelet adhesion, thereby preventing blood clot formation. nih.govsamsun.edu.tr This makes PMEA a valuable material for a wide range of medical devices and therapeutic systems.

The prevention of thrombosis at the surface of blood-contacting medical devices is a critical challenge. PMEA has been extensively investigated and is utilized as a leading material for antithrombogenic coatings. nih.gov These coatings are applied to a variety of medical devices, including artificial hearts and lungs, catheters, and stents, to enhance their biocompatibility and minimize the risk of blood clot formation. samsun.edu.tr The U.S. Food and Drug Administration (FDA) has approved PMEA as a biocompatible polymer for such applications. samsun.edu.trnih.gov

The thromboresistance of PMEA is attributed to the formation of "intermediate water" at the polymer-water interface. nih.govsamsun.edu.tr This specific water structure is believed to play a key role in minimizing protein adsorption and subsequent platelet adhesion, which are the initial steps in the coagulation cascade. nih.govsamsun.edu.tr The unique hydration state of PMEA helps to suppress the conformational changes in proteins like fibrinogen, which are pivotal in the formation of blood clots. samsun.edu.tr

| Medical Device Application | Function of PMEA Coating | Key Finding |

| Artificial Lungs | Prevents thrombosis on oxygenator membranes | PMEA has the largest market share globally as a nonthrombogenic coating for artificial oxygenators. nih.gov |

| Catheters | Reduces the risk of catheter-related thrombosis | The biocompatibility of PMEA is linked to its unique interaction with water molecules. samsun.edu.tr |

| Stents | Improves biocompatibility and reduces in-stent thrombosis | PMEA coatings can suppress thrombogenicity while promoting the adhesion of endothelial cells. samsun.edu.tr |

Surfaces coated with PMEA exhibit a significant reduction in platelet adhesion and spreading compared to other polymer surfaces. rsc.org The mechanism behind this anti-platelet activity is multifaceted and closely linked to the interaction of the PMEA surface with plasma proteins and water.

Research indicates that while the amount of protein adsorbed onto PMEA is low and comparable to other materials like poly(2-hydroxyethyl methacrylate) (PHEMA), the conformation of the adsorbed proteins is significantly different. rsc.org Proteins adsorbed onto PMEA undergo minimal denaturation and retain a structure closer to their native state. rsc.org This is a crucial factor, as denatured proteins can expose binding sites that trigger platelet activation and adhesion. The low degree of protein denaturation on PMEA surfaces is directly correlated with the observed low platelet adhesion. rsc.org

The excellent blood compatibility of PMEA is also explained by the structure of water at the polymer interface. The water hydrating PMEA can be categorized into three types: free water, freezing-bound water (or intermediate water), and non-freezing water. nih.govutoronto.ca The presence of a distinct freezing-bound water layer is hypothesized to be a key factor in the polymer's excellent blood compatibility, as it acts as a buffer between the material surface and blood components. nih.govutoronto.ca

| Polymer Surface | Protein Adsorption | Protein Conformation Change | Platelet Adhesion |

| PMEA | Low | Minimal | Suppressed |

| PHEMA | Low | Considerable | Higher than PMEA |

To enhance the physical and mechanical properties of PMEA for various biomedical applications, it is often blended or composited with other polymers. Blending PMEA with polymers such as poly(methyl methacrylate) (PMMA) has been shown to yield surfaces with excellent blood compatibility. rsc.org In these blends, PMEA tends to segregate to the water interface, and the dynamics of the PMEA chains at this interface influence the structure of the interfacial water, leading to a significant suppression of protein adsorption and platelet adhesion. nih.gov

Inorganic/organic hybrid materials have also been developed by combining PMEA with silsesquioxane (SQ). These SQ/PMEA hybrids overcome some of the limitations of PMEA homopolymer coatings, such as poor coating stability. The hybrid materials form smooth and stable coating layers on various substrates, including polymers, ceramics, and metals, and exhibit significant suppression of human platelet adhesion. researchgate.net

While the broader class of poly(meth)acrylates, particularly poly(2-hydroxyethyl methacrylate) (pHEMA), is widely studied for drug delivery applications, the use of PMEA in this area is also an active field of research. dergipark.org.tr The biocompatibility and controlled interaction with biological molecules make PMEA an attractive candidate for creating systems for the controlled release of therapeutics. The properties of PMEA can be tailored to control the release kinetics of drugs, offering the potential for sustained and targeted drug delivery.

In tissue engineering, the goal is to create scaffolds that support cell growth and tissue regeneration. While pHEMA is a more commonly cited methacrylate (B99206) for tissue engineering scaffolds due to its hydrogel-forming properties, the biocompatibility of PMEA makes it a material of interest for modifying the surface of tissue engineering scaffolds. nih.govmdpi.comnih.gov By coating scaffolds with PMEA, it is possible to modulate the host's inflammatory response and prevent adverse reactions at the tissue-implant interface, which is crucial for successful tissue integration.

PMEA is a material of significant interest for vascular implants and stents due to its dual beneficial properties of antithrombogenicity and promotion of endothelialization. researchgate.net While it effectively prevents the adhesion of platelets and the formation of blood clots, it also supports the adhesion and proliferation of endothelial cells. samsun.edu.trresearchgate.net A healthy monolayer of endothelial cells on the surface of a vascular implant is the ultimate biocompatible surface, mimicking the natural lining of blood vessels. mdpi.com

Utilization in Dental Resins and Denture Base Materials

The monomer this compound (MEMA) has been identified as a component in the development of advanced dental composites and resins. In patent literature, MEMA is listed as a potential monomer liquid that can be used in autopolymerizable resins for the repair of acrylic denture bases. google.comgoogle.com Its inclusion is considered among other methacrylates to formulate the liquid component that is mixed with a polymer powder to create a repair paste.

Advanced Applications in Artificial Organs (e.g., Artificial Heart and Lung)

The blood compatibility of a material is paramount for its use in artificial organs that have direct contact with blood, such as artificial hearts and lungs (oxygenators). While its analog poly(2-methoxyethyl acrylate) (PMEA) is renowned for its excellent blood compatibility and is used in clinical applications like coating oxygenators, research has shown that poly(this compound) (PMEMA) exhibits significantly different and less favorable properties in this regard. researchgate.net

Comparative studies investigating the mechanisms behind blood compatibility have directly contrasted PMEA and PMEMA. These studies revealed that PMEMA demonstrates poorer performance, showing a higher degree of platelet activation, as well as greater activation of the body's coagulation and complement systems. elsevierpure.comnih.gov This suggests a higher thrombogenic potential for PMEMA compared to PMEA, making it less suitable for blood-contacting applications.

The difference in biocompatibility is attributed to the structure of water at the polymer-water interface. The excellent blood compatibility of PMEA is linked to the presence of "freezing bound water" (or intermediate water), which can be observed through cold crystallization during differential scanning calorimetry (DSC). elsevierpure.comnih.gov In contrast, this cold crystallization peak is not observed for hydrated PMEMA, indicating a different water structure at its surface that is less effective at preventing the protein adsorption and cellular activation that lead to blood clotting. elsevierpure.comnih.gov

| Polymer | Platelet Activation | Coagulation System Activation | Complement System Activation | Reference |

|---|---|---|---|---|

| Poly(this compound) (PMEMA) | High | Moderate | High | elsevierpure.comnih.gov |

| Poly(2-methoxyethyl acrylate) (PMEA) | Low | Low | Low | elsevierpure.comnih.gov |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Low-Moderate | High | High | elsevierpure.comnih.gov |

Potential in Regenerative Medicine and Soft Robotics

In the field of regenerative medicine and tissue engineering, materials that can guide or influence cell behavior are highly sought after. Research has shown that surfaces coated with PMEMA analogs can promote the adipogenesis (the differentiation of stem cells into fat cells) of 3T3-L1 progenitor cells. nih.gov This effect is achieved by suppressing cell spreading and the formation of evident focal adhesions, which suggests that PMEMA surfaces can be used to regulate specific stem cell lineage commitments through physical cues. nih.gov Additionally, copolymers incorporating MEMA are being investigated for specialized medical implants, such as materials for corneal implants. acs.org

The unique physical properties of PMEMA also suggest its potential in emerging fields like soft robotics. The development of composite elastomers, where silica (B1680970) particles are dispersed within a biocompatible acrylic polymer network, is being explored for applications that require optical transparency and mechanical toughness, including soft robotics. kyushu-u.ac.jp While not yet realized in a specific robotic device, the fundamental material properties of polymers like PMEMA make them candidates for further research in this area.

Functional Coatings and Surface Modifications

Non-Toxic Anti-Fouling Coatings for Aqueous Environments

The prevention of biofouling—the unwanted accumulation of microorganisms, plants, or algae on wetted surfaces—is a significant challenge in marine and biomedical environments. While hydrophilic polymers are often explored for their potential to create non-toxic anti-fouling surfaces, detailed molecular-level studies have revealed complexities regarding PMEMA's performance.

Molecular dynamics simulations have been used to investigate the interactions between polymer surfaces and organic foulants. These studies suggest that the methyl group present on the main polymer chain of methacrylate-based materials, including PMEMA, unfavorably induces fouling. researchgate.netresearchgate.netresearchgate.net This is attributed to hydrophobic interactions between this methyl group and the organic foulant molecules, which can promote their adhesion to the surface. researchgate.netresearchgate.net This theoretical work indicates that, despite its hydrophilic side chains, the methacrylate backbone of PMEMA may be a disadvantage for anti-fouling applications compared to its acrylate (B77674) (PMEA) counterpart, which lacks this additional methyl group. researchgate.netresearchgate.net

High-Performance Coatings and Films

PMEMA has been identified as a valuable component for high-performance coatings, particularly in the medical device sector. A key advantage of PMEMA is that it combines hydrophilicity with a low glass transition temperature (Tg). google.com This combination is significant because it allows the polymer to remain flexible and non-brittle when dry at room temperature, a critical mechanical property for coatings on devices that flex or bend, such as balloon catheters. google.com

The polymer's inherent hydrophilicity allows it to absorb water, which can be leveraged to control the release rate of drugs from a device coating. google.com For instance, a hydrophilic PMEMA coating can swell slightly in an aqueous environment, facilitating the rapid release of a therapeutic agent. google.com Furthermore, the low Tg and molecular structure of PMEMA are reported to impart good adhesion to polymer substrates like medical balloons. google.com Data on the thermal stability of PMEMA shows that its primary decomposition pathway at elevated temperatures is depolymerization, reverting to its monomer form. researchgate.net

| Property | Description | Advantage in Coatings | Reference |

|---|---|---|---|

| Physical State | Flexible when dry at room temperature | Prevents brittleness and cracking on flexible substrates | google.com |

| Hydrophilicity | Absorbs water | Can be used to facilitate rapid release of drugs from the coating | google.com |

| Adhesion | Good adhesion to balloon catheter substrates | Ensures coating integrity during device use | google.com |

| Thermal Stability | Major decomposition pathway is depolymerization to monomer | Provides information on material limits under thermal stress | researchgate.net |

Photosensitive Resin Applications

Photosensitive resins, or photoresists, are materials that change their chemical properties when exposed to light, forming the basis of photolithography for manufacturing microelectronics and other precision components. The monomer this compound is cited in multiple patents as a potential component for formulating these complex photoresist compositions. google.comjustia.comgoogle.com

In these applications, MEMA is listed as one of many possible (meth)acrylate monomers that can be copolymerized to create a polymer resin with specific, highly-tuned properties. google.comjustia.com The final characteristics of the photoresist, such as its solubility in developer solutions, adhesion to substrates, and stability, are determined by the precise combination and ratio of the various monomers used in its synthesis. The inclusion of MEMA as a potential ingredient indicates its utility in helping to achieve the desired balance of properties for these high-technology applications.

Interfacial Phenomena and Interactions of Poly 2 Methoxyethyl Methacrylate with Biological Systems

Water Structure and Hydration Layers on Poly(2-Methoxyethyl Methacrylate) Surfaces

The interaction between P(MEO2MA) and water is a defining characteristic that dictates its biological response. Unlike many other polymers, P(MEO2MA) organizes water at its interface into distinct states, which is crucial for its biocompatibility. When the P(MEO2MA) polymer comes into contact with water, it establishes a complex interface composed of nanoscale domains that are either rich in polymer or rich in water. tandfonline.com

Research using techniques like differential scanning calorimetry (DSC) has revealed that water molecules interacting with P(MEO2MA) can be classified into three distinct types: free water (FW), non-freezing water (NFW), and intermediate water (IW). mdpi.com

Free Water (FW): This water behaves like bulk water, freezing and melting at approximately 0°C. tandfonline.com

Non-Freezing Water (NFW): This type is tightly bound to the polymer chain and does not freeze even at very low temperatures.

Intermediate Water (IW): Also known as freezing-bound water, IW is loosely bound to the polymer. tandfonline.com It exhibits thermal properties between those of free and non-freezing water. tandfonline.com

The presence and quantity of intermediate water are considered paramount to the biocompatibility of P(MEO2MA). mdpi.comthieme-connect.de A higher content of IW has been directly correlated with improved blood compatibility, specifically the reduction of protein adsorption and platelet adhesion. mdpi.comtandfonline.com This unique hydration layer, with its significant IW component, is believed to play a key role in mediating biological interactions, effectively masking the polymer surface and preventing the cascade of events that lead to fouling and thrombosis. mdpi.comthieme-connect.de The concept of intermediate water has become a guiding principle in the design of advanced polymer biomaterials. thieme-connect.de

| Water Type | Description | Freezing/Melting Behavior | Significance in Biocompatibility |

|---|---|---|---|

| Free Water (FW) | Behaves like bulk water, scarcely bound to the polymer. tandfonline.com | Freezes and melts around 0°C. tandfonline.com | Lowest impact on biocompatibility. |

| Non-Freezing Water (NFW) | Tightly bound to the polymer chains. mdpi.com | Does not freeze. mdpi.com | Contributes to the overall hydration structure. |

| Intermediate Water (IW) | Loosely bound to the polymer; also called freezing-bound water. tandfonline.commdpi.com | Exhibits thermal properties between FW and NFW. tandfonline.com | Crucial for high biocompatibility, protein resistance, and anti-thrombogenicity. mdpi.comthieme-connect.detandfonline.com |

Molecular dynamics (MD) simulations have provided atomic-level insights into the P(MEO2MA)-water interface, reinforcing the importance of its specific hydration characteristics. arxiv.org These computational studies have shown that the side chains of P(MEO2MA) form a distinct interface with water. tandfonline.com

Simulations comparing P(MEO2MA) with other polymers like poly(methyl methacrylate) (PMMA) have highlighted the critical role of the methoxy (B1213986) oxygen in the side chain of P(MEO2MA). nih.gov This methoxy oxygen forms a stronger hydrogen-bonding interaction with water than previously anticipated by conventional models. nih.gov Further analysis of hydrogen bond dynamics shows that the lifetime of hydrogen bonds between water and the different oxygen atoms in P(MEO2MA) varies. The longest timescale is associated with water molecules hydrogen-bonded to the carbonyl oxygens, an intermediate timescale for those bonded to the ether oxygens of the side chain, and the lowest for free water. tandfonline.com

MD simulations also reveal that upon disruption of the hydrogen bonds between water and the methoxy oxygen of P(MEO2MA), the water molecules tend to remain in close proximity rather than diffusing away on a picosecond timescale. arxiv.org This lingering effect contributes to the stable and unique hydration layer that is fundamental to the polymer's bio-inert properties.

Protein Adsorption and Resistance Mechanisms

A key requirement for a blood-contacting biomaterial is the ability to resist non-specific protein adsorption, as this is the initial event that triggers platelet adhesion and thrombus formation. P(MEO2MA) exhibits excellent resistance to protein fouling, a property attributed largely to its unique hydration layer. tandfonline.comarxiv.org

The mechanism of protein resistance is closely linked to the presence of intermediate water. tandfonline.com Studies have shown that the amount of protein adsorbed onto polyacrylate surfaces decreases as the content of intermediate water increases. tandfonline.com The hydration layer on P(MEO2MA) is thought to suppress protein adsorption by preventing proteins from making direct contact with the polymer surface and, crucially, by inhibiting the conformational changes that proteins often undergo upon adsorption. mdpi.comnih.gov For example, while proteins adsorb onto poly(2-hydroxyethylmethacrylate) (PHEMA) with significant conformational changes, proteins adsorbed onto P(MEO2MA) show very little change from their native structure. nih.gov This preservation of protein structure is critical, as denatured proteins can expose binding sites that promote cell adhesion and activate the coagulation cascade.

Nanoscopic analyses using atomic force microscopy have further elucidated the protein-polymer interaction on the phase-separated surface of hydrated P(MEO2MA). nih.gov These studies reveal differences in protein adsorption between the polymer-poor (water-rich) and polymer-rich nanodomains. The adsorption force of fibronectin, a cell-adhesion protein, was found to be higher in the polymer-poor region compared to fibrinogen. nih.gov Interestingly, fibronectin underwent a greater conformational change in this water-rich region, which may explain the selective cell adhesiveness of P(MEO2MA) surfaces. nih.gov

Cellular Interactions and Biocompatibility

The ultimate test of a biomaterial's efficacy is its interaction with cells. P(MEO2MA) demonstrates a remarkable and highly desirable duality: it resists the adhesion of platelets while simultaneously promoting the attachment and growth of endothelial cells. mdpi.comnih.gov This selective cell interaction makes it an exceptional candidate for applications such as coatings for artificial blood vessels and stents. mdpi.commdpi.com

For cardiovascular implants like vascular grafts, rapid and stable endothelialization is crucial for creating a non-thrombogenic inner surface that mimics a native blood vessel. mdpi.com P(MEO2MA) surfaces have been shown to support the attachment, spreading, proliferation, and migration of human umbilical vein endothelial cells (HUVECs). mdpi.comnih.govresearchgate.net

Endothelial cells can adhere to P(MEO2MA) through both integrin-dependent and integrin-independent mechanisms. mdpi.com While cell adhesion to most materials relies on a pre-adsorbed layer of proteins like fibronectin, cells have been observed to attach to P(MEO2MA) even in the absence of serum proteins, suggesting a direct interaction between the cell membrane and the polymer interface is possible. mdpi.com Once attached, HUVECs can form a confluent monolayer on the P(MEO2MA) surface, which is a critical step in mimicking the inner lining of a blood vessel. mdpi.com The ability of P(MEO2MA) to support endothelialization while preventing thrombosis is a rare and valuable property for a synthetic polymer. nih.gov

| Cell Type | Interaction | Significance | Reference |

|---|---|---|---|

| Endothelial Cells (e.g., HUVECs) | Attachment, Spreading, Migration, and Proliferation are supported. Forms a confluent monolayer. | Promotes endothelialization, creating a biocompatible, native-like vessel lining. | mdpi.comnih.govresearchgate.net |

| Smooth Muscle Cells | Adhesion is supported. | Important for the structural integration of vascular grafts. | nih.gov |

| Platelets | Adhesion and spreading are significantly inhibited. | Prevents thrombus formation, ensuring blood compatibility. | mdpi.comnih.govmdpi.comrsc.org |